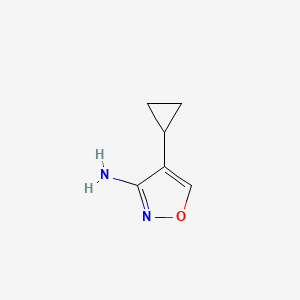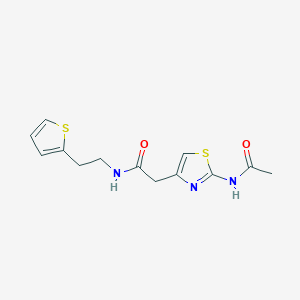
(s)-1-(2-Methoxypyridin-4-yl)ethanamine 2hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(s)-1-(2-Methoxypyridin-4-yl)ethanamine 2hcl” is a pyridine compound . The molecular weight is 225.12, and the molecular formula is C8H14Cl2N2O . It is available from various suppliers, including Ambeed and Bidepharm .
Molecular Structure Analysis
The molecular structure of “(s)-1-(2-Methoxypyridin-4-yl)ethanamine 2hcl” is represented by the formula C8H14Cl2N2O . Detailed structural analysis can be obtained through techniques such as NMR .Physical And Chemical Properties Analysis
The physical and chemical properties of “(s)-1-(2-Methoxypyridin-4-yl)ethanamine 2hcl” can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC . The compound has a molecular weight of 225.12 .Scientific Research Applications
Catalytic Activities
Research on palladium(II) complexes with (pyridyl)imine ligands, including molecules similar to (S)-1-(2-Methoxypyridin-4-yl)ethanamine 2HCl, highlights their use as catalysts for methoxycarbonylation of olefins. This process is crucial for producing esters from olefins, showcasing the potential application of such compounds in catalyzing chemical reactions important in industrial processes and synthetic chemistry (Zulu et al., 2020).
Hemilabile Ligands in Catalysis
Another study discusses the synthesis of (imino)pyridine palladium(II) complexes as potential catalysts for ethylene dimerization. The research emphasizes the synthetic flexibility and catalytic potential of such compounds, indicating their importance in polymer production and material science (Nyamato et al., 2015).
Molecular Recognition
The highly specific molecular recognition capabilities of a twisted hexaporphyrin complex, which binds triamines in a torsional motion, demonstrate the intricate interactions possible with similar compounds. This study underlines the significance of such molecules in designing molecular sensors and devices for detecting specific substances (Kitagishi et al., 2004).
DNA Interaction Studies
Cu(II) complexes of tridentate ligands, related to the molecular structure of interest, have been investigated for their DNA-binding properties, nuclease activity, and cytotoxicity. Such studies are fundamental in understanding the interaction between metal complexes and biological molecules, with implications for drug design and therapeutic applications (Kumar et al., 2012).
Environmental Biodegradation
Research on the reductive dechlorination of methoxychlor by bacterial species highlights the environmental fate of chlorinated compounds. This study provides insight into the biodegradation processes that can mitigate the impact of environmental pollutants, demonstrating the broader ecological significance of researching chemical interactions and transformations (Satsuma & Masuda, 2012).
properties
IUPAC Name |
(1S)-1-(2-methoxypyridin-4-yl)ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.2ClH/c1-6(9)7-3-4-10-8(5-7)11-2;;/h3-6H,9H2,1-2H3;2*1H/t6-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHKGPAMFFJTIDG-ILKKLZGPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=NC=C1)OC)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=NC=C1)OC)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(2-Methoxypyridin-4-YL)ethanamine dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![methyl (4Z)-1-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(4-heptylphenyl)methylidene]-2-methyl-5-oxopyrrole-3-carboxylate](/img/structure/B2756923.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2756924.png)

![tert-Butyl N-[[4-(aminomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl]carbamate](/img/structure/B2756928.png)

![1-[(5-bromo-1-propionyl-2,3-dihydro-1H-indol-6-yl)sulfonyl]-N-(2-morpholin-4-ylethyl)piperidine-3-carboxamide](/img/structure/B2756933.png)
![N-[1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]quinoline-2-carboxamide](/img/structure/B2756935.png)

